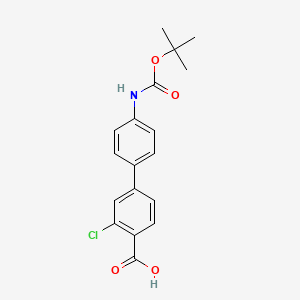
4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% (4-BOC-APC) is a widely used industrial and research chemical. It is a white crystalline solid that is soluble in various organic solvents. It is most commonly used as a reagent in organic synthesis, as well as a catalyst in various reactions. 4-BOC-APC has a wide variety of applications in the fields of chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% is dependent on its application. In organic synthesis, 4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% acts as a reagent in various reactions, such as esterification, amide formation, and carboxylation. In biochemistry and pharmacology, 4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% acts as a substrate or inhibitor in various enzymatic reactions. In the case of inhibition, 4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% binds to the active site of the enzyme, thus preventing the substrate from binding.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% are largely unknown. However, it is known that 4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% is not toxic to humans, and is not known to have any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% in lab experiments include its low cost, ease of synthesis, and wide range of applications. The main limitation of using 4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% is its relatively low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for 4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% research. These include further investigation into its potential applications in organic synthesis, biochemistry, and pharmacology. In addition, further research could be conducted into the structure-activity relationships of 4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% and related compounds. Finally, further research could be conducted into the potential toxicity of 4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% and related compounds.
Méthodes De Synthèse
4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% is typically synthesized via a two-step process. The first step involves the reaction of 4-bromo-2-chlorobenzoic acid with 4-aminophenol in the presence of anhydrous potassium carbonate and dimethyl sulfoxide (DMSO). This reaction yields 4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% as a white crystalline solid. The second step involves the purification of the product by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% is used in a variety of scientific research applications. It is used in organic synthesis as a reagent for the preparation of various compounds, such as esters, amides, and carboxylic acids. It is also used as a catalyst in various reactions, such as the Biginelli reaction and the Knoevenagel condensation. In addition, 4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid, 95% is used in biochemistry and pharmacology as a substrate in enzymatic reactions and as an inhibitor of various enzymes.
Propriétés
IUPAC Name |
2-chloro-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-13-7-4-11(5-8-13)12-6-9-14(16(21)22)15(19)10-12/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYALVSDUXAFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-BOC-Aminophenyl)-2-chlorobenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














